molecular formula C8H8FNO3 B019609 1-(2-Fluoroethoxy)-4-nitrobenzene CAS No. 109230-65-1

1-(2-Fluoroethoxy)-4-nitrobenzene

Cat. No.: B019609
CAS No.: 109230-65-1
M. Wt: 185.15 g/mol
InChI Key: VWYVXJCCZJOMEM-UHFFFAOYSA-N
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Description

1-(2-Fluoroethoxy)-4-nitrobenzene is an organic compound characterized by the presence of a fluoroethoxy group and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Fluoroethoxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 2-fluoroethanol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Nitrophenol+2-FluoroethanolK2CO3This compound\text{4-Nitrophenol} + \text{2-Fluoroethanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 4-Nitrophenol+2-FluoroethanolK2​CO3​​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Fluoroethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. Major products formed from these reactions include 1-(2-Aminoethoxy)-4-nitrobenzene and other substituted derivatives.

Scientific Research Applications

Radiopharmaceutical Development

One of the primary applications of 1-(2-fluoroethoxy)-4-nitrobenzene is in the synthesis of radiopharmaceuticals, particularly for positron emission tomography (PET). The compound serves as a precursor in the production of radiolabeled agents that can be used for diagnostic imaging.

Case Study: Synthesis and Biodistribution Studies

A notable study demonstrated the preparation of 1-(2-[(18)F]fluoroethoxy)-4-nitrobenzene as part of a broader investigation into fluorinated compounds for PET imaging. The synthesis involved coupling 2-[(18)F]fluoroethanol with 1-fluoro-4-nitrobenzene, yielding a decay-corrected yield of approximately 27.7 ± 10.7% . Biodistribution studies conducted on mice showed high initial accumulation in major organs, indicating its potential utility in imaging applications.

Compound Decay-Corrected Yield (%) Biodistribution Findings
1-(2-[(18)F]fluoroethoxy)-4-nitrobenzene27.7 ± 10.7High accumulation in major organs; slow clearance
2-[(18)F]fluoroethyl 4-fluorobenzoate36.1 ± 5.4Similar biodistribution profile

Chemical Synthesis and Functionalization

The compound has also been explored for its role in chemical synthesis, particularly in C-F bond functionalization reactions. Its fluorinated moiety allows for selective transformations that are valuable in organic synthesis.

Case Study: C-F Bond Functionalization

Research has shown that lithium iodide can facilitate the conversion of various alkyl fluorides to iodides, highlighting the utility of fluorinated compounds like this compound in these reactions. The selectivity for monofluorides over difluorides demonstrates the compound's potential as a substrate for further functionalization .

Substrate Reaction Conditions Yield (%)
This compoundLiI in dichloromethane at room temperature>90

Material Science Applications

In material science, fluorinated compounds are often incorporated into polymers and coatings to enhance properties such as hydrophobicity and chemical resistance. The incorporation of this compound into polymer matrices can potentially improve their performance in various applications.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethoxy)-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through the presence of the fluoroethoxy and nitro groups. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

1-(2-Fluoroethoxy)-4-nitrobenzene can be compared with similar compounds such as:

    1-(2-Fluoroethoxy)benzene: Lacks the nitro group, resulting in different chemical reactivity and applications.

    4-Nitroanisole: Contains a methoxy group instead of a fluoroethoxy group, leading to variations in its chemical properties and uses.

    1-(2-Fluoroethoxy)-2-nitrobenzene:

The uniqueness of this compound lies in the combination of the fluoroethoxy and nitro groups, which impart distinct chemical properties and make it suitable for specific applications in research and industry.

Biological Activity

1-(2-Fluoroethoxy)-4-nitrobenzene is an organic compound characterized by a nitro group and a fluoroethoxy substituent on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The synthesis of this compound typically involves the reaction of 4-nitrophenol with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually conducted under reflux conditions to ensure high yields of the desired product. The general reaction can be summarized as follows:

4 Nitrophenol+2 FluoroethanolK2CO31 2 Fluoroethoxy 4 nitrobenzene\text{4 Nitrophenol}+\text{2 Fluoroethanol}\xrightarrow{\text{K}_2\text{CO}_3}\text{1 2 Fluoroethoxy 4 nitrobenzene}

The biological activity of this compound is primarily influenced by its structural components—the fluoroethoxy and nitro groups. These groups can interact with various biological targets, including enzymes and receptors, potentially modulating biochemical pathways. The nitro group can undergo reduction to form an amino group, which may enhance the compound's reactivity and biological interactions.

Antimicrobial and Anticancer Properties

Fluorinated aromatic compounds, including derivatives like this compound, have been studied for their antimicrobial and anticancer properties. Research indicates that these compounds can exhibit significant antibacterial, antifungal, and anticancer activities due to their ability to disrupt cellular processes . For instance, similar compounds have demonstrated effectiveness against various bacterial strains and cancer cell lines, suggesting that this compound may also possess these properties.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various nitro-substituted aromatic compounds on cancer cell lines. Results indicated that compounds with similar structures could inhibit cell proliferation significantly, suggesting potential use in cancer therapy .
  • Antibacterial Activity : Another investigation focused on the antibacterial efficacy of fluorinated compounds against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity, indicating that this compound could be explored for similar applications .

Toxicological Profile

The toxicological aspects of this compound are essential for assessing its safety in biological applications. Studies involving related compounds indicate potential toxicity at high doses, including effects on liver and kidney function . Understanding the LD50 (lethal dose for 50% of the population) is crucial for determining safe usage levels.

CompoundLD50 (mg/kg)Effects Observed
1-Chloro-4-nitrobenzene294-694Cyanosis, liver damage
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 1-(2-Fluoroethoxy)-4-nitrobenzene?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A brominated precursor, such as 1-(2-Bromoethoxy)-4-nitrobenzene (CAS 13288-06-7), can undergo halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMF or DMSO at 60–80°C . Reaction monitoring via TLC or GC-MS is advised to track substitution progress. Purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the fluorinated product.

Q. What safety precautions are essential when handling this compound in research settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is recommended if aerosols are generated .
  • Emergency Measures : Ensure access to safety showers and eye-wash stations. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed as halogenated waste .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for introducing the 2-fluoroethoxy group into the nitrobenzene ring?

  • Methodological Answer :

  • Solvent Selection : DMSO enhances fluoride ion solubility and reactivity compared to DMF, improving substitution efficiency .
  • Catalysts : Crown ethers (e.g., 18-crown-6) or phase-transfer catalysts (e.g., TBAF) accelerate reaction rates by stabilizing fluoride ions .
  • Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., elimination or nitro group reduction). Microwave-assisted synthesis can reduce reaction time while maintaining yield .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (DB-5 column) to assess purity and detect trace impurities .
  • Spectroscopy :
  • NMR : ¹⁹F NMR (δ ~ -120 to -140 ppm for CF₂ groups) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm) confirm substitution patterns .
  • FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1100 cm⁻¹ (C-F stretch) validate functional groups .

Q. What are the key considerations for ensuring the stability of this compound during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Keep in amber glass bottles under inert gas (N₂ or Ar) at -20°C to prevent photodegradation and hydrolysis .
  • Stability Monitoring : Periodic analysis via HPLC or NMR to detect decomposition products (e.g., nitroso derivatives or fluoroethanol byproducts) .

Q. How can conflicting data regarding the reactivity of this compound in different solvents be resolved?

  • Methodological Answer :

  • Systematic Solvent Screening : Compare reaction outcomes in solvents with varying polarity (e.g., THF vs. DMF) to identify optimal dielectric constants for SN2 mechanisms .
  • Computational Modeling : DFT calculations (e.g., Gaussian software) can predict solvent effects on transition states and activation energies .
  • Controlled Replication : Reproduce conflicting studies under identical conditions (temperature, moisture levels) to isolate solvent-specific variables .

Properties

IUPAC Name

1-(2-fluoroethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYVXJCCZJOMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567670
Record name 1-(2-Fluoroethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109230-65-1
Record name 1-(2-Fluoroethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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